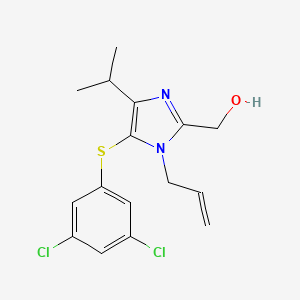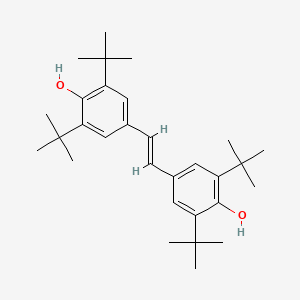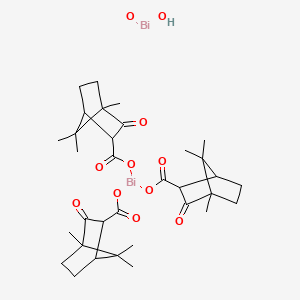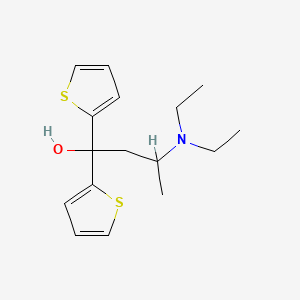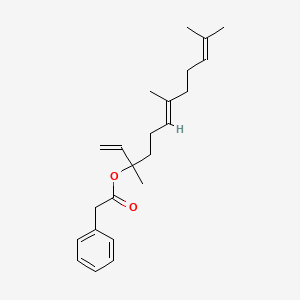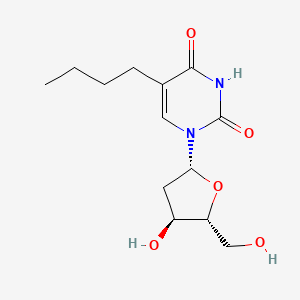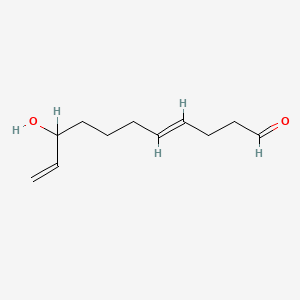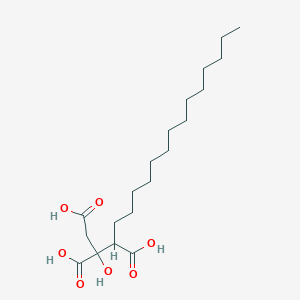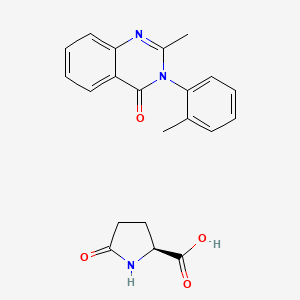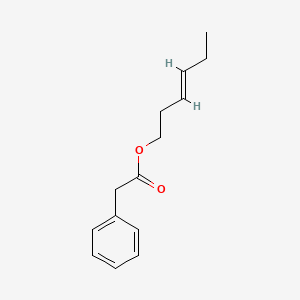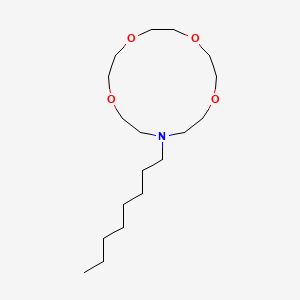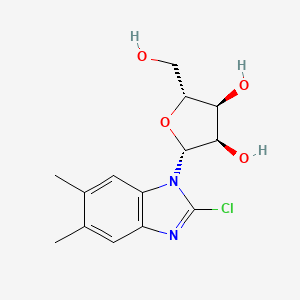
2-Chloro-5,6-dimethyl-1-beta-D-ribofuranosylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a tubulin inhibitor that binds to tubulin in the region that overlaps with the colchicine site, inhibiting tubulin polymerization . This compound has shown promising results in various scientific research fields, particularly in cancer research.
Preparation Methods
The synthesis of NSC 122332 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of NSC 122332 is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
NSC 122332 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, using reagents such as halides or amines. These reactions can lead to the formation of a wide range of derivatives with different properties.
Scientific Research Applications
NSC 122332 has a wide range of scientific research applications, including:
Chemistry: In chemistry, NSC 122332 is used as a model compound for studying the mechanisms of tubulin inhibition and polymerization. It is also used in the development of new synthetic methods and reaction conditions.
Biology: In biological research, NSC 122332 is used to study the effects of tubulin inhibition on cell division and proliferation. It is particularly useful in cancer research, where it is used to investigate the mechanisms of action of tubulin inhibitors and their potential as anticancer agents.
Medicine: In medical research, NSC 122332 is being explored as a potential therapeutic agent for the treatment of cancer. Its ability to inhibit tubulin polymerization makes it a promising candidate for the development of new anticancer drugs.
Industry: In the industrial sector, NSC 122332 is used in the development of new materials and chemical processes. Its unique properties make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of NSC 122332 involves its binding to tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, NSC 122332 inhibits the polymerization of tubulin into microtubules, which are critical for cell division and proliferation . This inhibition leads to the disruption of the mitotic spindle, ultimately resulting in cell cycle arrest and apoptosis. The molecular targets of NSC 122332 include the colchicine binding site on tubulin, which is responsible for its inhibitory effects.
Comparison with Similar Compounds
NSC 122332 is unique in its ability to bind to the colchicine site on tubulin and inhibit its polymerization. Similar compounds include:
Colchicine: A well-known tubulin inhibitor that binds to the same site as NSC 122332 and inhibits tubulin polymerization.
Vinblastine: Another tubulin inhibitor that binds to a different site on tubulin but also inhibits its polymerization.
Paclitaxel: A tubulin stabilizer that binds to a different site on tubulin and promotes its polymerization, leading to the stabilization of microtubules.
NSC 122332 stands out due to its unique binding site and mechanism of action, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
22423-14-9 |
|---|---|
Molecular Formula |
C14H17ClN2O4 |
Molecular Weight |
312.75 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-chloro-5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H17ClN2O4/c1-6-3-8-9(4-7(6)2)17(14(15)16-8)13-12(20)11(19)10(5-18)21-13/h3-4,10-13,18-20H,5H2,1-2H3/t10-,11-,12-,13-/m1/s1 |
InChI Key |
PBPXFLSTTJFFOD-FDYHWXHSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)Cl)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


